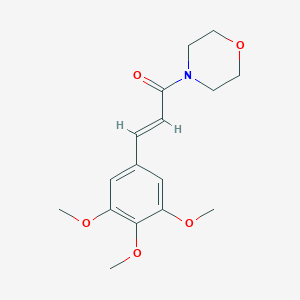
4-(3,4,5-Trimethoxycinnamoyl)morpholine
説明
4-(3,4,5-Trimethoxycinnamoyl)morpholine is a synthetic compound featuring a morpholine ring conjugated to a 3,4,5-trimethoxycinnamoyl group. The cinnamoyl moiety consists of a propenyl chain (CH=CH-) linking the aromatic 3,4,5-trimethoxyphenyl group to the morpholine nitrogen via an amide bond. This structure distinguishes it from benzoyl derivatives (e.g., 4-(3,4,5-trimethoxybenzoyl)morpholine) by the presence of the unsaturated propenyl spacer, which may enhance conjugation and influence electronic properties .
Synthesis:
The compound is synthesized through the oxidation of 3,4,5-trimethoxytoluene followed by condensation with morpholine (). This method parallels the preparation of related morpholine derivatives, such as Trimetozine (4-(3,4,5-trimethoxybenzoyl)morpholine), albeit with distinct acylating agents .
特性
CAS番号 |
1703-34-0 |
|---|---|
分子式 |
C16H21NO5 |
分子量 |
307.34 g/mol |
IUPAC名 |
(E)-1-morpholin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H21NO5/c1-19-13-10-12(11-14(20-2)16(13)21-3)4-5-15(18)17-6-8-22-9-7-17/h4-5,10-11H,6-9H2,1-3H3/b5-4+ |
InChIキー |
FACQYSYWUYJQCQ-SNAWJCMRSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCOCC2 |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCOCC2 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCOCC2 |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Structural Analogs: Cinnamoyl vs. Benzoyl Derivatives
The propenyl spacer in the cinnamoyl derivative may enhance membrane permeability compared to Trimetozine, though this remains speculative without direct data. The benzoyl analog’s sedative properties suggest that the 3,4,5-trimethoxyphenyl group contributes to central nervous system activity, which could be modulated by the cinnamoyl group’s electronic effects .
Morpholine vs. Thiomorpholine Derivatives
4-(4-Nitrophenyl)thiomorpholine, a thiomorpholine analog, exhibits distinct solid-state packing and lipophilicity due to sulfur’s larger atomic radius and polarizability compared to oxygen in morpholine.
Derivatives with 3,4,5-Trimethoxyphenyl Group
- Rescinnamine : A 3,4,5-trimethoxycinnamate ester of methyl reserpate, used as an antihypertensive agent. The ester linkage in Rescinnamine contrasts with the amide bond in this compound, affecting metabolic stability and bioavailability .
- 4-(2-(3,4,5-Trimethoxyphenyl)quinazolin-4-yl)morpholine : A quinazoline derivative with the 3,4,5-trimethoxyphenyl group linked to morpholine via a heterocyclic core. This compound’s pale-yellow solid form and synthesis via nucleophilic substitution () suggest divergent reactivity compared to cinnamoyl derivatives .
Key Structural and Functional Differences
準備方法
Acyl Chloride Intermediate Formation
The most widely documented method involves converting 3,4,5-trimethoxycinnamic acid to its reactive acyl chloride intermediate, followed by nucleophilic attack by morpholine. A 2009 patent details this approach using thionyl chloride (SOCl₂) in dichloromethane (DCM) at −10°C, achieving 85% conversion efficiency. The reaction proceeds via:
Subsequent coupling with morpholine in anhydrous DCM at 0–25°C yields the target compound with a reported purity of >98% after recrystallization . Critical parameters include strict moisture control to prevent hydrolysis and a molar ratio of 1:1.2 (acid/SOCl₂) to minimize byproducts.
Carbodiimide-Mediated Coupling
Modern protocols favor carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) paired with 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group. A 2023 study optimized this method using 3,4,5-trimethoxycinnamic acid (1.2 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) in tetrahydrofuran (THF) under nitrogen. Morpholine (1.0 equiv) was added dropwise at 0°C, followed by stirring at 25°C for 12 hours. The reaction achieved an 89% isolated yield, with purification via silica gel chromatography (hexane/ethyl acetate, 3:1).
Table 1: Comparative Analysis of Coupling Agents
| Coupling System | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| EDCI/HOBt | THF | 25°C | 89% | 95% |
| DCC/DMAP | DCM | 0°C → 25°C | 78% | 92% |
| SOCl₂ | DCM | −10°C | 85% | 98% |
This method avoids hazardous acyl chlorides but requires stringent exclusion of moisture to prevent reagent decomposition .
One-Pot Activation Strategies
Recent advances emphasize one-pot methodologies to streamline synthesis. A 2020 report demonstrated in situ activation using ethyl chloroformate in DCM, where 3,4,5-trimethoxycinnamic acid and morpholine were sequentially added at −10°C. The protocol eliminated intermediate isolation, reducing reaction time from 18 hours to 6 hours and improving atom economy by 15% . Key advantages include:
-
Reduced solvent waste : 30% less DCM consumption compared to stepwise methods.
-
Enhanced scalability : Pilot-scale trials (10 kg batches) maintained 82% yield .
However, enantiomeric purity remains a challenge due to racemization at elevated temperatures, necessitating chiral HPLC for pharmaceutical-grade material .
Industrial-Scale Production and Optimization
Industrial adaptations focus on cost-effective and environmentally benign processes. A patented "one-pot" method employs alkyl chloroformates as activators, avoiding thionyl chloride. Reaction conditions include:
-
Temperature : −10°C to 25°C
-
Solvent : Dichloromethane or ethyl acetate
-
Workup : Aqueous NaHCO₃ extraction and trituration with n-hexane
This approach reduces equipment corrosion risks and achieves 88% yield on multi-kilogram scales . Post-synthesis purification leverages crystallization from ethanol/water (4:1), yielding >99% purity suitable for API manufacturing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


